7-(Bromomethyl)-1-methyl-1H-indole

Description

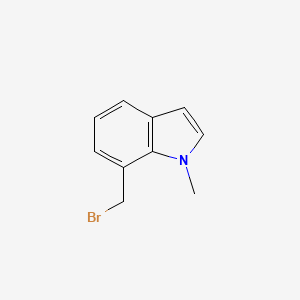

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

7-(bromomethyl)-1-methylindole |

InChI |

InChI=1S/C10H10BrN/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7H2,1H3 |

InChI Key |

YHEINGYJBIOEQT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)CBr |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 7 Bromomethyl 1 Methyl 1h Indole

Reactivity of the Indole (B1671886) Nucleus in the Presence of the Bromomethyl Substituent

The presence of a bromomethyl group at the C-7 position of the 1-methyl-1H-indole core introduces a reactive handle for various chemical transformations, while also influencing the inherent reactivity of the indole nucleus itself. The electron-donating nature of the indole ring system generally directs electrophilic attack to the C-3 position, a characteristic that is largely retained in 7-(bromomethyl)-1-methyl-1H-indole. researchgate.net Concurrently, the bromomethyl substituent provides a site for nucleophilic substitution and radical reactions, expanding the synthetic utility of this scaffold.

Electrophilic Aromatic Substitution on the Indole Ring (e.g., C-3 Position)

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.netwikipedia.org The highest electron density is typically found at the C-3 position, rendering it the most nucleophilic and therefore the primary site of attack for a wide range of electrophiles. researchgate.netnih.gov This inherent reactivity is a cornerstone of indole chemistry, allowing for the introduction of various functional groups at this position. beilstein-journals.org

In the context of this compound, the fundamental principles of electrophilic aromatic substitution at the C-3 position still hold true. The bromomethyl group at the C-7 position is electronically distant from the C-3 position and does not significantly alter the electron density at this site, thus preserving its high nucleophilicity.

A notable example of this reactivity is the cyanation of an indole derivative at the C-3 position. In a study involving a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole, electrophilic cyanation was successfully achieved at the C-3 position using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst, boron trifluoride diethyl etherate (BF₃·OEt₂). mdpi.com This reaction proceeds by activation of the cyanating agent by the Lewis acid, generating a potent electrophile that is then attacked by the electron-rich C-3 position of the indole ring. mdpi.com This demonstrates the feasibility of introducing electrophiles at the C-3 position of a 7-bromo-1-methylindole scaffold.

The general mechanism for electrophilic aromatic substitution on an indole ring involves the attack of the C-3 position on the electrophile (E+), leading to the formation of a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate. wikipedia.org Subsequent deprotonation from the C-3 position re-establishes the aromaticity of the indole ring, yielding the C-3 substituted product.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Indole Derivatives

| Indole Derivative | Electrophile/Reagents | Position of Substitution | Product | Reference |

| 7-Bromo-1-methyl-2-phenyl-1H-indole | NCTS, BF₃·OEt₂ | C-3 | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | mdpi.com |

| Indole | Trifluoroacetophenones, K₂CO₃, n-Bu₄PBr | C-3 | Trifluoromethyl(indolyl)phenylmethanols | beilstein-journals.org |

| 5-Bromoindole | 4-Methoxybenzaldehyde, HBF₄·OEt₂ | C-3 | Aryl(indole-3-yl)methylium tetrafluoroborate | mdpi.com |

Radical Reactions and Other Electron-Transfer Mediated Transformations

The bromomethyl group in this compound is a key functional group that can participate in radical reactions and electron-transfer processes. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon initiation by light, heat, or a radical initiator to generate a 7-(methyl-radical)-1-methyl-1H-indole species. This radical can then engage in a variety of transformations.

While specific studies on radical reactions of this compound are not extensively detailed in the provided search results, the principles of radical chemistry can be applied. For instance, α-aminoalkyl radicals can be generated from secondary anilines through visible light-driven photoredox catalysis. acs.org This process involves a single electron transfer (SET) from the amine to an excited state photoredox catalyst, forming an amine radical cation which then undergoes deprotonation to yield the α-aminoalkyl radical. acs.org A similar strategy could potentially be employed with the indole nitrogen of this compound or its derivatives.

Electron-transfer reactions are fundamental in many chemical and biological processes. scispace.comsapub.org In the context of indole derivatives, electron transfer can be initiated photochemically. For example, transition metal complexes with polypyridyl ligands can act as photosensitizers, and upon excitation, they can engage in electron transfer with suitable donors or acceptors. researchgate.net The excited states of these complexes can be quenched by either electron or energy transfer. scispace.com

The indole nucleus itself can act as an electron donor in such processes. The back electron transfer, a process that can limit the efficiency of converting light energy into chemical energy, is a critical factor to consider in these reactions. acs.orgscispace.com

Table 2: Potential Radical and Electron-Transfer Reactions

| Starting Material Type | Reaction Type | Potential Intermediate | Potential Product Type |

| This compound | Radical Initiation (e.g., light, heat) | 7-(Methyl-radical)-1-methyl-1H-indole | Dimerized products, products of addition to alkenes, etc. |

| Indole derivative (as electron donor) | Photoredox Catalysis | Indole radical cation | Products of oxidative functionalization |

| Secondary anilines (as a model) | Visible Light-Driven Electron Donor–Acceptor Complex-Mediated Generation | α-Aminoalkyl radical | Oxidative annulation products |

Mechanistic and Theoretical Investigations of 7 Bromomethyl 1 Methyl 1h Indole Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

The primary site of reactivity in 7-(bromomethyl)-1-methyl-1H-indole is the C-7 methylene (B1212753) carbon, which is susceptible to attack by nucleophiles and can participate in metal-catalyzed coupling reactions.

The substitution of the bromine atom by a nucleophile is a fundamental transformation of this compound. This reaction can proceed through two primary mechanistic pathways: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group (bromide) to form a carbocation intermediate. youtube.com This intermediate is then rapidly attacked by a nucleophile in the second step. The stability of the resulting carbocation is a critical factor for this pathway. The carbocation derived from this compound would be a 7-indolylmethanide cation, which is analogous to a benzylic carbocation. This intermediate is stabilized by resonance with the indole (B1671886) ring system. SN1 reactions are favored by weak nucleophiles, polar protic solvents that can solvate both the leaving group and the carbocation, and substrates that form stable carbocations. youtube.com

The choice between the SN1 and SN2 pathway is influenced by several factors, as summarized in the table below.

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Nucleophile]) |

| Mechanism | Two-step, via carbocation intermediate | Single concerted step |

| Carbocation | Stabilized benzylic-like carbocation formed | No carbocation formed |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., CN⁻, RS⁻) |

| Solvent | Favored by polar protic solvents (e.g., ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |

| Stereochemistry | Results in a racemic or unequal mixture of products | Results in inversion of configuration |

Transition-metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds using substrates like this compound. Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are prominent examples. While literature directly detailing catalytic cycles for this compound is specific, the mechanisms for closely related 7-bromoindoles in reactions like the Suzuki coupling are well-established and provide a clear model. nih.gov

A plausible catalytic cycle for a Suzuki-type cross-coupling of this compound with an organoboron reagent (R-B(OR')₂) using a palladium catalyst would involve the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with this compound. The palladium inserts itself into the carbon-bromine bond, resulting in a Pd(II) complex.

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the bromide ion.

Reductive Elimination : The two organic groups (the 7-indolylmethyl group and the R group) on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Rhodium-catalyzed reactions have also been demonstrated for the functionalization of the indole core at C-7, highlighting the versatility of transition metals in mediating complex transformations. nih.gov

Computational Chemistry Approaches to Understanding Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic properties and reaction mechanisms of molecules like this compound.

DFT studies are widely used to investigate the electronic structure of indole derivatives. dntb.gov.ua By calculating properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP), researchers can predict a molecule's reactivity. researchgate.net

For this compound, DFT calculations would likely show that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the indole ring, indicating its nucleophilic character in aromatic substitution reactions. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be expected to have significant density on the σ* anti-bonding orbital of the C-Br bond, highlighting the carbon of the bromomethyl group as the primary electrophilic site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dntb.gov.ua MESP maps would visually confirm the electrophilic nature of the methylene carbon and the nucleophilic regions of the indole ring. researchgate.net

A significant advantage of computational chemistry is its ability to model short-lived or unstable species like reaction intermediates and transition states. youtube.com For the SN1 reaction of this compound, DFT can be used to calculate the geometry and stability of the 7-indolylmethanide carbocation intermediate. These calculations can quantify the stabilizing effect of the indole ring.

For an SN2 reaction, computational models can determine the precise geometry of the pentacoordinate transition state, where the nucleophile and the leaving group are both partially bonded to the methylene carbon. By calculating the activation energies (the energy difference between the reactants and the transition state) for both the SN1 and SN2 pathways, chemists can predict which mechanism is more favorable under specific conditions (e.g., with a given nucleophile and solvent).

| Computational Target | Information Gained | Relevance to Reactivity |

| Ground State Geometry | Bond lengths, bond angles, dihedral angles | Provides the baseline structure for reactivity analysis |

| Carbocation Intermediate | Geometry, charge distribution, stability energy | Determines the feasibility of the SN1 pathway |

| SN2 Transition State | Structure of the pentacoordinate complex, activation energy | Determines the kinetic barrier and feasibility of the SN2 pathway |

| HOMO/LUMO Orbitals | Energy levels and spatial distribution | Identifies nucleophilic and electrophilic sites in the molecule |

| Molecular Electrostatic Potential | Maps of electrostatic potential on the electron density surface | Visually indicates regions prone to nucleophilic or electrophilic attack |

Beyond analyzing known reactions, computational chemistry serves as a predictive tool. DFT calculations can be employed to explore novel, yet untested, reaction pathways for this compound. By calculating the thermodynamics and kinetics of various potential transformations, it is possible to predict the most likely products and identify reaction conditions that could favor a desired outcome. For example, computational models could predict the regioselectivity of a reaction with an ambident nucleophile or forecast the feasibility of a novel metal-catalyzed cyclization reaction involving the C-7 side chain. This predictive power accelerates the discovery of new synthetic methods and complex molecules.

Advanced Spectroscopic and Analytical Characterization of 7 Bromomethyl 1 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 7-(bromomethyl)-1-methyl-1H-indole, offering precise information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Confirmation and Proton Connectivity

Proton NMR (¹H NMR) spectroscopy confirms the identity of this compound by revealing the chemical shift, integration, and multiplicity of each proton. In a typical ¹H NMR spectrum, the protons of the methyl and bromomethyl groups exhibit distinct signals. For instance, the N-methyl protons usually appear as a singlet, while the bromomethyl protons also present as a singlet but at a different chemical shift due to the influence of the adjacent bromine atom. The aromatic protons on the indole (B1671886) ring show characteristic splitting patterns and chemical shifts that are influenced by their position and the electronic effects of the substituents. docbrown.info The coupling between adjacent non-equivalent protons provides valuable information on the connectivity of the molecule. docbrown.info

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 7-Bromo-3-methyl-1H-indole | CDCl₃ | 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H). rsc.org |

| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H). rsc.org |

| 2-(3-(p-Tolyl)quinoxalin-2-yl)aniline | CDCl₃ | 8.18–8.16 (m, 1H), 8.12–8.09 (m, 1H), 7.76–7.74 (m, 2H), 7.59–7.58 (m, 2H), 7.33–7.32 (m, 3H), 6.94 (d, J = 8.0 Hz, 1H), 6.71–6.67 (m, 2H), 4.19 (s, 2H), 2.02 (s, 3H). acs.org |

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis and Hybridization States

Carbon NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of each signal indicates the hybridization state (sp³, sp², sp) and the electronic environment of the carbon atom. The signals for the N-methyl and bromomethyl carbons are typically found in the aliphatic region, while the carbons of the indole ring appear in the aromatic region. This technique is invaluable for confirming the carbon skeleton and identifying the presence of different functional groups. docbrown.info

Table 2: Representative ¹³C NMR Data for Indole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 7-Bromo-3-methyl-1H-indole | CDCl₃ | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97. rsc.org |

| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Assignment

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. bas.bg

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, revealing the connectivity between adjacent protons in the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.edu This is crucial for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). sdsu.edu This information is vital for piecing together the entire molecular structure, especially for connecting quaternary carbons and different functional groups. sdsu.edu

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives can include the loss of the bromine atom, the methyl group, or cleavage of the indole ring, leading to characteristic fragment ions that help to confirm the structure of the molecule. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. easychair.org Characteristic absorption bands in the IR spectrum can confirm the presence of the C-H bonds of the methyl and aromatic groups, the C-N bonds of the indole ring, and the C-Br bond of the bromomethyl group. The isonitrile stretching frequency in indole derivatives has been shown to be sensitive to the surrounding environment, making it a useful probe. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a key chromatographic technique for assessing the purity of this compound and for its isolation from reaction mixtures. rsc.org By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from impurities and starting materials. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram. Preparative HPLC can be used to obtain highly pure samples for further analysis and applications. rsc.org

Strategic Applications of 7 Bromomethyl 1 Methyl 1h Indole As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel and Architecturally Diverse Functionalized Indole (B1671886) Systems

The strategic placement of the bromomethyl group at the C7 position of the 1-methyl-1H-indole core renders 7-(bromomethyl)-1-methyl-1H-indole an exceptionally useful precursor for the elaboration of the indole scaffold. This functionality serves as a reactive handle for the introduction of a wide variety of substituents and for the construction of more complex molecular frameworks.

Construction of Complex Indole Derivatives and Polycyclic Compounds

The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a diverse range of functional groups at the 7-position of the indole ring. By reacting this compound with various nucleophiles, a library of C7-functionalized indoles can be generated. For instance, reaction with amines, thiols, alcohols, and carbanions can furnish aminomethyl, thiomethyl, alkoxymethyl, and extended alkyl chains, respectively.

Furthermore, this building block can be employed in the synthesis of polycyclic compounds through intramolecular cyclization strategies. For example, if a nucleophilic moiety is present elsewhere in a molecule attached to the 7-methyl group, an intramolecular cyclization can lead to the formation of a new ring fused to the indole core.

Below is a table illustrating the potential for creating complex indole derivatives from this compound:

| Nucleophile | Resulting C7-Substituent | Potential Derivative Class |

| Secondary Amine (e.g., Piperidine) | Piperidin-1-ylmethyl | Biologically active amine derivatives |

| Thiol (e.g., Thiophenol) | (Phenylthio)methyl | Sulfur-containing indole analogues |

| Alcohol (e.g., Ethanol) | Ethoxymethyl | Ether-linked indole derivatives |

| Cyanide | Cyanomethyl | Precursor for carboxylic acids, amines |

| Malonic Ester Anion | Substituted Propyl | Carbon-chain extended derivatives |

Formation of Annulated and Fused Heterocyclic Architectures

The reactivity of the bromomethyl group is also pivotal in the construction of annulated and fused heterocyclic systems, where an additional ring is built onto the indole framework. researchgate.net This is a powerful strategy for generating novel molecular scaffolds with distinct three-dimensional shapes and biological activities.

One common approach involves the reaction of this compound with a bifunctional reagent, where one part of the reagent reacts with the bromomethyl group and another part undergoes a subsequent cyclization onto the indole ring. For instance, reaction with a molecule containing both a nucleophilic group and a group capable of electrophilic aromatic substitution could lead to a fused system.

Another strategy is the intramolecular cyclization of a precursor synthesized from this compound. By introducing a side chain at the C7-methyl position that contains a reactive group, subsequent reaction conditions can be employed to trigger cyclization onto the C6 position of the indole ring, or potentially onto the nitrogen at position 1 if the protecting methyl group were to be removed. The synthesis of fused imidazoles, pyrroles, and indoles has been demonstrated to be achievable through methods such as Mitsunobu alkylation followed by palladium-catalyzed cyclization. nih.govacs.org

Facilitation of Chemical Library Synthesis and High-Throughput Screening (HTS) Building Blocks

In modern drug discovery, the generation of chemical libraries for high-throughput screening (HTS) is a critical step in identifying new lead compounds. nih.gov this compound is an ideal building block for this purpose due to its straightforward reactivity, which allows for the rapid and efficient creation of a large number of diverse, yet related, molecules.

The amenability of the bromomethyl group to a wide range of nucleophilic substitution reactions makes it highly suitable for parallel synthesis, a common technique for generating chemical libraries. By reacting a single batch of this compound with a large array of different nucleophiles in a multi-well plate format, a library of C7-substituted indoles can be quickly assembled.

The indole core itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Therefore, libraries based on the 1-methyl-1H-indole scaffold are of significant interest for screening against a variety of biological targets.

An example of a reaction series for library synthesis is presented below:

| Reagent | Reaction Type | Resulting Scaffold |

| Various Amines | Nucleophilic Substitution | 7-(Aminomethyl)-1-methyl-1H-indoles |

| Various Thiols | Nucleophilic Substitution | 7-(Thiomethyl)-1-methyl-1H-indoles |

| Various Phenols | Williamson Ether Synthesis | 7-(Phenoxymethyl)-1-methyl-1H-indoles |

| Grignard Reagents | Grignard Reaction | 7-Alkyl/Aryl-1-methyl-1H-indoles |

Role in Scaffold Diversification and Medicinal Chemistry Lead Optimization Strategies

Scaffold diversification is a key strategy in medicinal chemistry to explore new chemical space and to improve the properties of a lead compound. The indole nucleus is a versatile scaffold that can be modified at multiple positions to fine-tune its biological activity and pharmacokinetic properties. beilstein-journals.org this compound provides a convenient entry point for diversification at the C7 position.

In lead optimization, once a hit compound with a desired biological activity is identified, medicinal chemists synthesize a series of analogues to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The reactivity of the bromomethyl group allows for the systematic modification of the C7-substituent to probe structure-activity relationships (SAR). For example, by introducing substituents with different electronic properties, steric bulk, and hydrogen bonding capabilities, chemists can optimize the interaction of the molecule with its biological target.

The 7-azaindole (B17877) framework, a bioisostere of indole, has been successfully used in the design of kinase inhibitors, highlighting the importance of modifications around the indole core. mdpi.compharmablock.com Similarly, modifications at the C7 position of the indole ring can significantly impact biological activity.

Development of New Synthetic Methodologies for Accessing Challenging Molecular Targets

The unique reactivity of this compound can also drive the development of new synthetic methodologies. The challenge of controlling reactivity and selectivity in complex molecule synthesis often requires the development of novel chemical transformations. The presence of the reactive bromomethyl group in close proximity to the indole ring system can lead to unique and sometimes unexpected reaction pathways.

For example, the development of novel cyclization reactions to form strained or unusual ring systems fused to the indole core could be explored using this building block. Furthermore, its use in transition metal-catalyzed cross-coupling reactions could be investigated to form new carbon-carbon and carbon-heteroatom bonds at the C7-methyl position under mild conditions. The synthesis of various indole derivatives has been achieved through methods like the Japp-Klingemann and Fischer indole cyclization reactions. iajps.com

The exploration of the reactivity of this compound can thus lead to the discovery of new synthetic tools that can be applied to the synthesis of other complex molecular targets, not just those based on the indole scaffold.

Future Research Trajectories and Interdisciplinary Perspectives in 7 Bromomethyl 1 Methyl 1h Indole Chemistry

Exploration of Sustainable and Green Chemistry Principles in Its Synthesis and Transformations

The chemical industry is undergoing a paradigm shift towards more environmentally benign processes. For the synthesis and transformation of 7-(bromomethyl)-1-methyl-1H-indole, the adoption of green chemistry principles is not just a trend but a necessity for long-term viability and minimal environmental impact.

Future research will likely focus on developing synthetic routes that are more atom-economical and energy-efficient. rsc.orgrsc.org This includes the exploration of one-pot, multicomponent reactions that can construct the indole (B1671886) core and introduce necessary functionalities in a single, streamlined process, thereby reducing waste and saving resources. rsc.org For instance, innovative two-step syntheses of indole-2-carboxamides from readily available anilines and other simple precursors highlight a move away from classical methods like the Fischer indole synthesis, which often require harsh conditions and can generate significant waste. rsc.orgrsc.org

The use of alternative energy sources, such as microwave irradiation, has already shown promise in accelerating reactions and improving yields in the synthesis of various indole derivatives. tandfonline.com Future work could adapt these microwave-assisted protocols for the specific synthesis and functionalization of this compound, potentially leading to faster and cleaner production methods. tandfonline.com

Furthermore, the development and application of reusable and non-toxic catalysts are central to green synthesis. Research into magnetic nanoparticle-based catalysts for indole synthesis offers a glimpse into a future where catalysts can be easily recovered and reused, minimizing waste and production costs. researchgate.net The application of such catalytic systems to the synthesis of this compound could represent a significant step forward in its sustainable production.

A comparative look at traditional versus green synthetic approaches for related indole compounds illustrates the potential benefits:

| Parameter | Traditional Synthesis (e.g., Fischer Indole) | Green Synthetic Approach (e.g., Multicomponent, MW-assisted) |

| Reaction Conditions | Often harsh (high temperatures, strong acids) rsc.org | Mild (room temperature or moderate heating) rsc.orgtandfonline.com |

| Solvents | Often toxic and non-recyclable organic solvents | Greener solvents (e.g., ethanol, water) or solvent-free rsc.orgresearchgate.net |

| Catalysts | Often stoichiometric and hazardous reagents rsc.org | Catalytic amounts of reusable and benign catalysts researchgate.net |

| Waste Generation | High, due to byproducts and harsh workups rsc.org | Low, due to high atom economy and catalyst recyclability rsc.orgresearchgate.net |

| Energy Consumption | High, due to prolonged heating rsc.org | Lower, especially with microwave assistance tandfonline.com |

Development of Novel Photochemical and Electrochemical Transformations Involving Bromomethyl Indoles

The activation of chemical bonds using light or electricity offers unique opportunities for novel transformations that are often difficult to achieve through traditional thermal methods. The future of this compound chemistry will undoubtedly involve the exploration of its photochemical and electrochemical reactivity.

Photochemical Transformations:

Photoredox catalysis has emerged as a powerful tool for generating reactive radical species under mild conditions. nih.gov The bromomethyl group in this compound is a prime candidate for photocatalytic activation. Future research could explore the visible-light-induced generation of a 7-(methyl)-1-methyl-1H-indolyl radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, photocatalytic strategies have been successfully employed for the synthesis of polycyclic indolones through intramolecular C-H alkylation. nih.gov Similar strategies could be adapted for intermolecular reactions involving this compound and various coupling partners.

Moreover, inexpensive indoles themselves can act as photocatalysts in certain reactions, such as nickel-photoredox couplings, opening up new avenues for catalyst design and application. chemrxiv.org

Electrochemical Transformations:

Electrochemistry provides another green and powerful tool for the synthesis and functionalization of indole derivatives. researchgate.net The electrochemical oxidation or reduction of this compound or its precursors could lead to novel synthetic pathways. For example, electrochemical methods have been used for the C-3 fluorination of oxindoles and the annulation of N-arylenamines to form indoles. researchgate.net Investigating the electrochemical behavior of this compound could unveil new regioselective functionalization strategies at various positions of the indole ring. The generation of radical intermediates via electrochemical means could also be explored for unique coupling reactions. researchgate.net

A summary of potential novel transformations is presented below:

| Transformation Type | Potential Reaction with this compound | Potential Outcome |

| Photocatalytic C-Br Bond Cleavage | Reaction with an alkene or arene under visible light with a suitable photocatalyst. | Formation of a new C-C bond at the 7-methyl position. |

| Intramolecular Photocatalysis | Design of derivatives of this compound with a tethered reactive group. | Synthesis of novel fused heterocyclic systems. |

| Electrochemical Reduction | Controlled potential electrolysis of this compound. | Generation of a 7-methyl-1-methyl-1H-indole or dimerization products. |

| Electrochemical Oxidation | Anodic oxidation in the presence of a nucleophile. | Functionalization of the indole ring at other positions. |

Potential Applications in Materials Science for Functional Polymers and Optoelectronic Materials via Derivatization

The unique electronic and structural properties of the indole scaffold make it an attractive component for advanced materials. The reactive bromomethyl group of this compound serves as a versatile handle for its incorporation into polymers and other functional materials.

Functional Polymers:

Indole-based polymers have been synthesized and shown to possess desirable properties such as high thermal stability and strong solid-state fluorescence. rsc.org The catalyst-free C-N coupling reaction of indole derivatives with difluoro monomers is an effective route to high molecular weight poly(N-arylene diindolylmethane)s. rsc.org By derivatizing this compound, for example, by converting the bromomethyl group to a nucleophilic amine or hydroxyl group, it can be polymerized with suitable comonomers to create novel functional polymers. These polymers could find applications as fluorescent sensors, high-performance plastics, or in biomedical devices. rsc.orgresearchgate.netrsc.org

The incorporation of the 7-substituted indole moiety could impart specific properties to the polymer, such as enhanced thermal stability, specific photophysical characteristics, or biological activity.

Optoelectronic Materials:

The indole ring is an electron-rich aromatic system, making it a promising building block for organic optoelectronic materials. Derivatives of indole have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the indole core through substitution makes it a versatile platform for designing materials with specific energy levels and charge transport characteristics.

The derivatization of this compound can be a key strategy to synthesize novel materials for these applications. For example, the bromomethyl group can be used to attach the indole unit to other electronically active molecules or polymer backbones, creating donor-acceptor systems or conjugated polymers with tailored optoelectronic properties.

| Material Class | Potential Derivatization of this compound | Potential Application |

| Fluorescent Polymers | Conversion to an amine or alcohol for polycondensation. | Chemical sensors, bio-imaging agents. rsc.org |

| High-Performance Polyesters | Conversion to a dicarboxylic acid or diol derivative. | Thermally stable and transparent films. rsc.org |

| Conjugated Polymers | Suzuki or Stille coupling of a boronic ester or stannane (B1208499) derivative (formed from the bromomethyl group) with dihaloarenes. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Small Molecule Semiconductors | Synthesis of extended π-conjugated systems via cross-coupling reactions. | Organic field-effect transistors (OFETs). |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The complexity of chemical reactions and the vastness of chemical space present significant challenges to the discovery and optimization of new synthetic routes and molecules. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process.

Reaction Prediction and Optimization:

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with remarkable accuracy. chemcopilot.com For a molecule like this compound, AI can predict its reactivity towards various reagents and under different conditions, guiding the design of new functionalization strategies. francis-press.comfrancis-press.com For instance, ML models have been developed to predict the energy barriers and selectivity of C-H activation reactions of indoles, which could be invaluable for planning regioselective modifications of the indole core. francis-press.comfrancis-press.com These predictive capabilities can significantly reduce the number of trial-and-error experiments, saving time and resources. chemai.io

Retrosynthesis and Novel Route Discovery:

De Novo Design of Functional Molecules:

Generative AI models can design novel indole derivatives with desired properties. By learning the relationship between chemical structure and function from existing data, these models can propose new molecules based on this compound that are optimized for specific applications, such as binding to a biological target or exhibiting particular photophysical properties.

The integration of AI and ML into the research workflow for this compound promises a future of accelerated discovery and innovation.

| AI/ML Application | Specific Task for this compound Chemistry | Potential Impact |

| Reaction Outcome Prediction | Predicting the major product and yield of a reaction with a novel reagent. | Reduced experimental effort and faster optimization. chemcopilot.comchemai.io |

| Condition Recommendation | Suggesting optimal solvent, catalyst, and temperature for a desired transformation. | Improved reaction efficiency and reproducibility. nih.gov |

| Retrosynthetic Analysis | Proposing synthetic routes to complex molecules derived from this compound. | Faster and more creative route design. rsc.orgchemrxiv.org |

| De Novo Molecular Design | Generating novel derivatives with predicted high activity for a specific biological target. | Accelerated drug discovery and materials development. |

Q & A

Q. Basic

- NMR Spectroscopy : Analyze , , and (if applicable) spectra to confirm substituent positions. For example, the methyl group at N1 typically resonates at δ ~3.3 ppm in NMR .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .

Advanced : Employ X-ray crystallography (using SHELX programs ) for unambiguous structural confirmation, especially to resolve steric effects from the bromomethyl group.

What reaction conditions are critical for functionalizing this compound?

Q. Advanced

- Nucleophilic Substitution : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Catalyze with Cu(I) or Pd(0) for cross-coupling reactions .

- Hydrolysis Sensitivity : Avoid aqueous conditions to prevent decomposition of the bromomethyl group. Use anhydrous solvents and molecular sieves .

What biological activities are associated with halogenated indole derivatives like this compound?

Q. Advanced

- Cytotoxicity : Halogenated indoles often exhibit activity against cancer cell lines (e.g., IC values in µM range) via intercalation or kinase inhibition .

- Target Identification : Use biochemical assays (e.g., fluorescence polarization) or computational docking studies to identify protein targets (e.g., tubulin, topoisomerases) .

How can conflicting data on reaction yields or regioselectivity be resolved?

Q. Advanced

- Mechanistic Studies : Conduct kinetic isotope experiments or DFT calculations to elucidate competing pathways (e.g., electrophilic vs. radical bromination) .

- In Situ Monitoring : Use techniques like ReactIR or HPLC-MS to track intermediate formation and optimize reaction stoichiometry .

What purification methods are recommended for this compound?

Q. Basic

- Chromatography : Use flash column chromatography with silica gel and a hexane/ethyl acetate gradient.

- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals .

How does the bromomethyl group influence the compound’s electronic and steric properties?

Q. Advanced

- Electronic Effects : The electron-withdrawing bromine increases electrophilicity at the methyl position, facilitating SN2 reactions.

- Steric Hindrance : The bulky bromomethyl group may reduce accessibility to planar biological targets (e.g., DNA intercalation), requiring molecular docking simulations to validate interactions .

What safety protocols are essential when handling brominated indoles?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- First Aid : Immediate flushing with water for eye/skin contact. Avoid inhalation; work in a fume hood .

How can this compound be derivatized for SAR studies?

Q. Advanced

- Click Chemistry : Attach triazole or fluorophore groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to explore bioactivity .

- Cross-Coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl or amino groups at the bromomethyl site .

What computational tools are effective for studying this compound’s interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Analyze binding stability with proteins (e.g., GROMACS, AMBER).

- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.